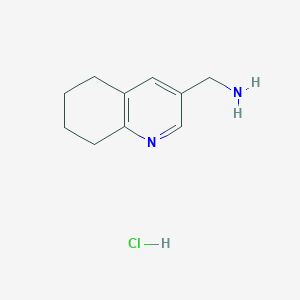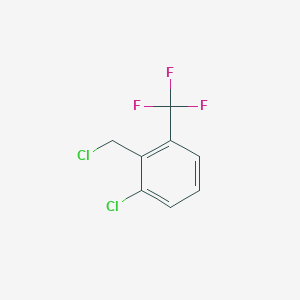![molecular formula C11H15F2N5 B11742064 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11742064.png)
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-乙基-5-氟-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-1H-吡唑-4-胺是一种合成化合物,属于吡唑衍生物类。吡唑是含有两个相邻氮原子的五元杂环化合物。这种特殊化合物以存在氟原子为特征,氟原子可以显著影响其化学性质和生物活性。
准备方法
合成路线和反应条件
N-[(1-乙基-5-氟-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-1H-吡唑-4-胺的合成通常涉及多个步骤,从市售前体开始。一种常见的途径是 1-乙基-5-氟-1H-吡唑-4-甲醛与 2-氟乙胺在合适催化剂存在下的反应。反应条件通常包括:
溶剂: 无水乙醇或甲醇
催化剂: 酸性催化剂,如盐酸或硫酸
温度: 回流条件(约 80-100°C)
时间: 几个小时以确保反应完全
工业生产方法
对于工业规模生产,可以优化该工艺以提高产量和纯度。这可能涉及使用连续流反应器,这允许更好地控制反应参数和可扩展性。此外,还采用重结晶或色谱等纯化步骤以获得高纯度的最终产品。
化学反应分析
反应类型
N-[(1-乙基-5-氟-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-1H-吡唑-4-胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 化合物中的氟原子可以使用亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 酸性介质(例如硫酸)中的高锰酸钾
还原: 甲醇或乙醇中的硼氢化钠
取代: 碱(例如氢氧化钠)存在下的胺或硫醇等亲核试剂
主要产品
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成相应的吡唑羧酸,而还原可以生成吡唑醇。
科学研究应用
N-[(1-乙基-5-氟-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-1H-吡唑-4-胺有几种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其在治疗各种疾病(包括癌症和炎症性疾病)中的治疗潜力。
工业: 用于农用化学品和制药的开发。
作用机制
N-[(1-乙基-5-氟-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-1H-吡唑-4-胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性。氟原子的存在可以增强其结合亲和力和选择性。所涉及的确切途径取决于具体的生物学背景和靶标。
相似化合物的比较
类似化合物
- 1-乙基-5-氟-1H-吡唑-4-甲醛
- 2-氟乙胺
- 1-(2-氟乙基)-1H-吡唑-4-胺
独特性
N-[(1-乙基-5-氟-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-1H-吡唑-4-胺因其独特的取代模式和多个氟原子的存在而具有独特性。这会导致与其他吡唑衍生物相比具有不同的化学性质和生物活性。
属性
分子式 |
C11H15F2N5 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H15F2N5/c1-2-18-11(13)9(6-16-18)5-14-10-7-15-17(8-10)4-3-12/h6-8,14H,2-5H2,1H3 |
InChI 键 |
SORAFHYSSDVCQR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C=N1)CNC2=CN(N=C2)CCF)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


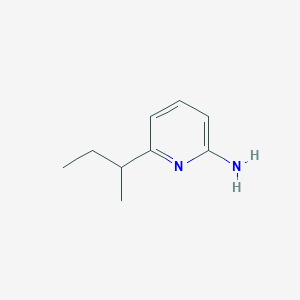
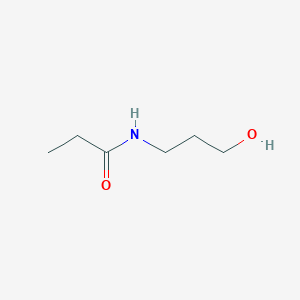
amine](/img/structure/B11741988.png)
![N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11741996.png)
![3-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11741997.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11741998.png)

![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742004.png)
![2-[3-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11742011.png)
amine](/img/structure/B11742014.png)
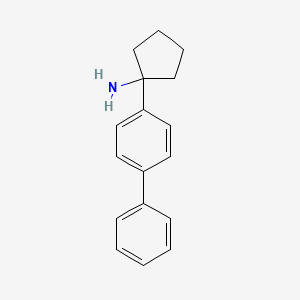
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B11742039.png)
